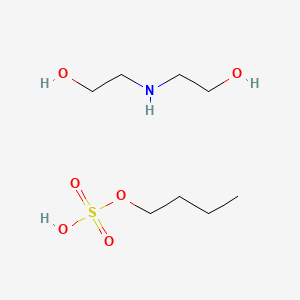

Bis(2-hydroxyethyl)ammonium butyl sulphate

Beschreibung

Butylsulfat von Bis(2-hydroxyethyl)ammonium: ist eine organische Verbindung mit der Summenformel C8H21NO6S. Es handelt sich um eine Art ionische Flüssigkeit, also ein Salz, das bei Raumtemperatur flüssig ist. Diese Verbindung ist bekannt für ihre einzigartigen Eigenschaften, wie z. B. hohe thermische Stabilität, niedrige Flüchtigkeit und hervorragende Löslichkeit in Wasser und organischen Lösungsmitteln. Diese Eigenschaften machen sie in verschiedenen industriellen und wissenschaftlichen Anwendungen wertvoll.

Eigenschaften

CAS-Nummer |

84782-02-5 |

|---|---|

Molekularformel |

C8H21NO6S |

Molekulargewicht |

259.32 g/mol |

IUPAC-Name |

butyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H11NO2.C4H10O4S/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H,5,6,7) |

InChI-Schlüssel |

PXBHPPQVJQTISG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOS(=O)(=O)O.C(CO)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butylsulfat von Bis(2-hydroxyethyl)ammonium erfolgt in der Regel durch die Reaktion von Butylsulfat mit Bis(2-hydroxyethyl)amin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die allgemeine Reaktion kann wie folgt dargestellt werden:

Butyl sulphate+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium butyl sulphate

Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden. Die Temperatur- und Druckbedingungen werden sorgfältig überwacht, um die Ausbeute und Reinheit des Produkts zu optimieren.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Butylsulfat von Bis(2-hydroxyethyl)ammonium großvolumige Reaktoren und kontinuierliche Verarbeitungstechniken. Die Rohstoffe werden in den Reaktor eingespeist, wo sie unter kontrollierten Bedingungen reagieren. Das Produkt wird dann mit Techniken wie Destillation, Kristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen und eine hochreine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Butylsulfat von Bis(2-hydroxyethyl)ammonium hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Lösungsmittel und Katalysator in verschiedenen chemischen Reaktionen verwendet, darunter organische Synthese und Polymerisation.

Biologie: Die Verbindung wird in der biologischen Forschung als Medium für Zellkulturen und als Stabilisator für Proteine und Enzyme verwendet.

Medizin: Es wird in pharmazeutischen Formulierungen als Hilfsstoff und in Arzneimittelverabreichungssystemen verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Schmiermitteln, Tensiden und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Butylsulfat von Bis(2-hydroxyethyl)ammonium beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen im System. Die Verbindung kann Wasserstoffbrückenbindungen und ionische Wechselwirkungen mit verschiedenen Molekülen bilden, die deren Stabilität, Löslichkeit und Reaktivität beeinflussen können. Diese Wechselwirkungen können das Gesamtverhalten des Systems beeinflussen und zu den gewünschten Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

Bis(2-hydroxyethyl)ammonium butyl sulphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: The compound is used in biological research as a medium for cell culture and as a stabilizer for proteins and enzymes.

Medicine: It is used in pharmaceutical formulations as an excipient and in drug delivery systems.

Industry: The compound is used in the production of lubricants, surfactants, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of bis(2-hydroxyethyl)ammonium butyl sulphate involves its interaction with molecular targets and pathways in the system. The compound can form hydrogen bonds and ionic interactions with various molecules, which can influence their stability, solubility, and reactivity. These interactions can affect the overall behavior of the system and lead to the desired effects.

Vergleich Mit ähnlichen Verbindungen

Butylsulfat von Bis(2-hydroxyethyl)ammonium kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- Methylsulfat von Bis(2-hydroxyethyl)ammonium

- Ethylsulfat von Bis(2-hydroxyethyl)ammonium

- Propylsulfat von Bis(2-hydroxyethyl)ammonium

Diese Verbindungen haben ähnliche Strukturen und Eigenschaften, unterscheiden sich aber in der Länge der an die Sulfatgruppe gebundenen Alkylkette. Die einzigartigen Eigenschaften von Butylsulfat von Bis(2-hydroxyethyl)ammonium, wie z. B. seine höhere thermische Stabilität und Löslichkeit, machen es in bestimmten Anwendungen besonders wertvoll.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.